Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome-

Vue d'ensemble

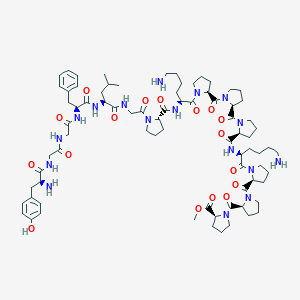

Description

Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- is a synthetic peptide compound with the molecular formula C78H115N17O17 and a molar mass of 1562.85 g/mol . This compound is a derivative of enkephalins, which are endogenous opioid peptides involved in regulating pain and emotion in the human body. Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- is specifically designed to mimic the biological activity of natural enkephalins while offering enhanced stability and potency.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin support. Subsequent amino acids are added sequentially through coupling reactions, typically using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The peptide chain is elongated by repeating these coupling and deprotection steps until the desired sequence is achieved. Finally, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets stringent quality standards required for research and therapeutic applications.

Analyse Des Réactions Chimiques

Types of Reactions

Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine, to form sulfoxides or sulfones.

Reduction: Reduction reactions can target disulfide bonds within the peptide, converting them to thiol groups.

Substitution: Amino acid residues within the peptide can be substituted with other functional groups to modify its properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

Substitution: Reagents such as N-hydroxysuccinimide (NHS) esters or carbodiimides facilitate the substitution of amino acid residues.

Major Products Formed

The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Applications De Recherche Scientifique

Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- has a wide range of scientific research applications, including:

Chemistry: The compound is used as a model peptide for studying peptide synthesis, structure-activity relationships, and peptide-protein interactions.

Biology: It serves as a tool for investigating the role of enkephalins in pain modulation, emotional regulation, and neuroprotection.

Medicine: The peptide is explored for its potential therapeutic applications in pain management, addiction treatment, and neurodegenerative diseases.

Industry: Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- is utilized in the development of peptide-based drugs and diagnostic assays.

Mécanisme D'action

Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- exerts its effects primarily through binding to opioid receptors, which are G-protein coupled receptors located throughout the central and peripheral nervous systems . Upon binding to these receptors, the peptide activates intracellular signaling pathways that result in analgesia, emotional regulation, and neuroprotection. The molecular targets include mu, delta, and kappa opioid receptors, each contributing to the overall physiological effects of the peptide.

Comparaison Avec Des Composés Similaires

Similar Compounds

Enkephalin-leu: A natural enkephalin peptide with similar biological activity but lower stability.

Enkephalin-met: Another natural enkephalin peptide with a methionine residue instead of leucine.

Dynorphin: An endogenous opioid peptide with higher affinity for kappa opioid receptors.

Endorphins: A class of endogenous opioid peptides with broader physiological effects.

Uniqueness

Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- is unique due to its enhanced stability and potency compared to natural enkephalins. The incorporation of glycine, proline, and lysine residues, along with the methyl ester modification, contributes to its improved pharmacokinetic properties, making it a valuable tool for research and potential therapeutic applications.

Activité Biologique

Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- is a synthetic peptide analog of the naturally occurring enkephalins, which are known for their role in pain modulation and emotional regulation. This compound has garnered attention for its enhanced stability and potential therapeutic applications in various medical fields, including pain management and neuroprotection. This article delves into the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Overview of Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome-

- Molecular Formula : C78H115N17O17

- Molar Mass : 1562.85 g/mol

- Structure : The compound features a modified enkephalin structure with specific amino acid substitutions that enhance its biological activity.

Enkephalins primarily exert their effects through interaction with opioid receptors, particularly the μ-opioid receptor (μOR) and δ-opioid receptor (δOR). The structural modifications in enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- enhance its binding affinity and selectivity towards these receptors, leading to improved analgesic effects.

Key Findings on Receptor Interaction

- Binding Affinity : The compound exhibits high affinity for μOR and δOR, which is crucial for its analgesic properties. Research indicates that modifications at specific positions within the peptide can significantly alter receptor selectivity and potency .

- Functional Activity : Studies have shown that enkephalin analogs can modulate G protein signaling pathways associated with opioid receptors. For instance, certain substitutions have been reported to enhance β-arrestin recruitment, which is linked to the regulation of pain signaling pathways .

Comparative Analysis with Similar Compounds

| Compound | μOR Affinity (nM) | δOR Affinity (nM) | Biological Activity |

|---|---|---|---|

| Enkephalin-leu | 1.26 | 0.023 | Analgesic effects |

| D-Ala2-Leu5-Enkephalin | 1.02 | 0.059 | Enhanced stability |

| Endomorphin-1 | 0.5 | 0.01 | Strong antinociceptive effects |

Case Study 1: Pain Management in Animal Models

A study investigated the efficacy of enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- in rodent models of acute pain. The results demonstrated significant analgesic effects comparable to morphine but with a lower incidence of side effects typically associated with opioid treatments.

Case Study 2: Neuroprotection in Ischemic Conditions

Another research effort focused on the neuroprotective properties of this compound during ischemic events. The findings indicated that the peptide not only reduced neuronal death but also improved functional recovery post-injury, highlighting its potential as a therapeutic agent in neurodegenerative diseases .

Synthesis and Stability

The synthesis of enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- is typically achieved through solid-phase peptide synthesis (SPPS), a method that allows for precise control over the peptide sequence and modifications. The incorporation of proline residues has been shown to enhance the conformational stability of the peptide, contributing to its prolonged biological activity compared to natural enkephalins .

Propriétés

IUPAC Name |

methyl (2S)-1-[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H115N17O17/c1-48(2)42-55(88-69(102)56(44-49-18-5-4-6-19-49)85-65(98)46-82-64(97)45-83-67(100)52(81)43-50-29-31-51(96)32-30-50)68(101)84-47-66(99)89-35-11-22-57(89)70(103)86-53(20-7-9-33-79)72(105)91-37-13-24-59(91)75(108)93-39-15-26-61(93)74(107)90-36-12-23-58(90)71(104)87-54(21-8-10-34-80)73(106)92-38-14-25-60(92)76(109)94-40-16-27-62(94)77(110)95-41-17-28-63(95)78(111)112-3/h4-6,18-19,29-32,48,52-63,96H,7-17,20-28,33-47,79-81H2,1-3H3,(H,82,97)(H,83,100)(H,84,101)(H,85,98)(H,86,103)(H,87,104)(H,88,102)/t52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGBCBITONGFDT-HIQGHICLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)N7CCCC7C(=O)OC)NC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)C(CC9=CC=C(C=C9)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N7CCC[C@H]7C(=O)OC)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)[C@H](CC9=CC=C(C=C9)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H115N17O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50151773 | |

| Record name | Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1562.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117397-69-0 | |

| Record name | Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117397690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.